molecular formula C21H18ClN5O2 B11133207 N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11133207
M. Wt: 407.9 g/mol
InChI Key: JEIRYGCANBELOH-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Properties

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H18ClN5O2/c1-2-26-18(23)14(20(28)24-12-13-7-3-4-8-16(13)22)11-15-19(26)25-17-9-5-6-10-27(17)21(15)29/h3-11,23H,2,12H2,1H3,(H,24,28)

InChI Key

JEIRYGCANBELOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3Cl)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates, such as 2-chlorobenzylamine and ethyl acetoacetate.

    Cyclization: The intermediates undergo cyclization reactions under controlled conditions to form the tricyclic core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as thionyl chloride, and nucleophiles, like amines, are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • N-[(2-bromophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific substitution pattern and tricyclic structure. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by a unique tricyclic structure and various functional groups that contribute to its potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H16ClN4O2, with a molecular weight of approximately 396.83 g/mol. Its structure features an imino group and multiple carbonyl functionalities that enhance its chemical reactivity and biological interactions .

Property Value
Molecular FormulaC21H16ClN4O2
Molecular Weight396.83 g/mol
Key Functional GroupsImino, Carbonyl

Mechanisms of Biological Activity

Preliminary studies suggest that N-[(2-chlorophenyl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibits notable biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation and survival pathways.
  • Antimicrobial Properties : Similar compounds have shown potential in inhibiting microbial growth.
  • Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation by targeting specific cellular pathways .

Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Anticancer Studies : In vitro tests have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines . For instance, ethyl 6-methyl compounds have shown promising results in inhibiting cancer cell growth comparable to established chemotherapeutics.
  • Antimicrobial Activity : Compounds structurally related to N-[(2-chlorophenyl)methyl]-7-ethyl have been tested for their ability to inhibit bacterial and fungal growth, showing effective results against several strains .
  • Case Study Example :
    • A study involving a related compound demonstrated its effectiveness in inhibiting the proliferation of K562 leukemia cells with an IC50 value comparable to that of melphalan .

Comparative Analysis with Related Compounds

The uniqueness of N-[(2-chlorophenyl)methyl]-7-ethyl lies in its specific arrangement of functional groups and the presence of the chlorophenyl moiety which may enhance its interaction with biological targets compared to structurally similar compounds.

Compound Name Molecular Formula Key Features
Ethyl 6-(2-chloro-6-fluorobenzoyl)iminoC22H16ClFN4O4Contains fluorine substituent; potential for enhanced activity
Ethyl 6-imino -11-methyl -propan -2 -ylC18H20N4OSimpler structure; fewer substituents
Ethyl 7-(3-methoxyphenyl)iminoC21H20N4O3Different phenolic substituent; altered reactivity

Synthesis and Optimization

The synthesis of N-[(2-chlorophenyl)methyl]-7-ethyl involves multiple steps requiring careful optimization of reaction conditions such as temperature and pH to maximize yield and purity . The synthetic pathways often lead to various derivatives that can be screened for enhanced biological activity.

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